Cas no 1261982-03-9 ([1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)-)

[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- is a fluorinated biphenyl derivative featuring a hydroxyl group at the 3-position and a benzyloxy substituent at the 4'-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. The presence of both electron-donating (hydroxyl) and electron-withdrawing (fluoro) groups enhances its reactivity in cross-coupling and functionalization reactions. The benzyloxy group offers additional synthetic flexibility, allowing for selective deprotection or further modifications. Its well-defined structure and stability make it suitable for research applications requiring precise molecular design.
[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- structure
1261982-03-9 structure
Product Name:[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)-
CAS No:1261982-03-9
MF:C19H15FO2
MW:294.319608926773
MDL:MFCD18314078
CID:2767440
Update Time:2025-07-10

[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)-
    • MDL: MFCD18314078
    • Inchi: 1S/C19H15FO2/c20-18-11-8-16(12-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2
    • InChI Key: VIMYYLQVAQQFAK-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(OCC3=CC=CC=C3)C=C2)=CC=C(F)C(O)=C1

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[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- Suppliers

Amadis Chemical Company Limited
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(CAS:1261982-03-9)[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)-
Order Number:A1123460
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:32
Price ($):687.0
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Additional information on [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)-

[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- (CAS No. 1261982-03-9): An Overview of Its Properties and Applications in Chemical and Pharmaceutical Research

[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- (CAS No. 1261982-03-9) is a synthetic compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of biphenyl derivatives, which are known for their diverse applications in various scientific disciplines. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)-.

Chemical Structure and Properties:

The molecular formula of [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- is C18H15FO2, with a molecular weight of approximately 286.30 g/mol. The compound features a biphenyl core with a hydroxyl group at the 3-position of one phenyl ring and a fluoro substituent at the 4-position of the same ring. Additionally, the other phenyl ring is substituted with a phenylmethoxy group at the 4'-position. These structural elements contribute to the compound's unique chemical properties and potential biological activities.

The presence of the hydroxyl group imparts some polarity to the molecule, making it slightly soluble in polar solvents such as methanol and ethanol. The fluoro substituent enhances the lipophilicity of the molecule, which can influence its membrane permeability and biological activity. The phenylmethoxy group further modifies the electronic properties of the molecule, potentially affecting its interactions with biological targets.

Synthesis Methods:

The synthesis of [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- has been reported in several studies. One common approach involves the coupling of 4-fluorophenol with 4-bromobenzaldehyde followed by a Wittig reaction to form the biphenyl scaffold. Subsequent hydrolysis and protection steps are used to introduce the hydroxyl and phenylmethoxy groups. Another method involves palladium-catalyzed cross-coupling reactions between appropriately substituted aryl halides and aryl boronic acids.

The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthesis strategies for biphenyl derivatives like [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)-.

Biological Activities:

[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- has been investigated for its potential biological activities in various preclinical studies. One area of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that it may have therapeutic potential in treating inflammatory diseases.

Another promising application is in cancer research. Studies have demonstrated that [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of Akt and ERK signaling pathways in breast cancer cells.

Clinical Applications:

While still in the early stages of development, [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- shows promise as a lead compound for drug development. Preclinical studies have provided valuable insights into its pharmacokinetic properties and safety profile. However, further research is needed to optimize its formulation and evaluate its efficacy in animal models before advancing to clinical trials.

In addition to its potential therapeutic applications, this compound may also serve as a valuable tool for understanding fundamental biological processes. Its ability to modulate specific signaling pathways makes it an attractive candidate for use in cell-based assays and high-throughput screening platforms.

Current Research Trends:

The field of chemical biology continues to evolve rapidly, with new methodologies and technologies being developed to study complex biological systems at the molecular level. Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinities of compounds like [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- with their target proteins using molecular docking simulations.

In parallel, efforts are underway to identify novel targets for this compound using proteomics and transcriptomics approaches. These studies aim to uncover new mechanisms by which [1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- exerts its biological effects and identify potential biomarkers for monitoring its therapeutic response.

Conclusion:

[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)- (CAS No. 1261982-03-9) is a promising compound with a unique chemical structure that holds significant potential for various applications in chemical and pharmaceutical research. Its anti-inflammatory properties and ability to induce apoptosis in cancer cells make it an attractive candidate for drug development. Ongoing research efforts are focused on optimizing its pharmacological properties and exploring new biological targets.

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Amadis Chemical Company Limited
(CAS:1261982-03-9)[1,1'-Biphenyl]-3-ol, 4-fluoro-4'-(phenylmethoxy)-
A1123460
Purity:99%
Quantity:5g
Price ($):687.0
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